1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
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Overview
Description
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is an organic compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and a pyrrole ring
Preparation Methods
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves multiple steps. The process begins with the preparation of the pyrazole and pyrrole intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe in biological assays to study enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can be compared with similar compounds such as:
1-(1-methyl-1H-pyrrol-2-yl)ethanone: This compound has a similar pyrrole structure but lacks the pyrazole ring.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl-pyrazole structure but differ in their functional groups .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H15ClF2N4 |
---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrrol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14F2N4.ClH/c1-16-6-2-3-9(16)7-14-8-10-4-5-15-17(10)11(12)13;/h2-6,11,14H,7-8H2,1H3;1H |
InChI Key |
BVRZDCCZQTWBFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
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